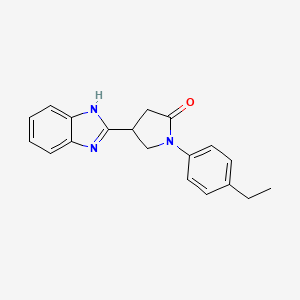
4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one, also known as BEP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule has a unique chemical structure that allows it to interact with various biological systems, making it a promising candidate for drug development. In
Scientific Research Applications
Chemical Properties and Synthesis
Benzimidazole derivatives are recognized for their fascinating variability in chemical properties and synthesis routes. The compound 4-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one falls within this category, showcasing potential for varied chemical modifications and applications. Studies review the preparation procedures, spectroscopic properties, magnetic properties, and potential biological and electrochemical activities of these compounds, identifying areas for future investigation into unknown analogs (Boča, Jameson, & Linert, 2011).
Biological Activities
The biological activity of benzimidazole derivatives is widely acknowledged, with applications ranging from antimicrobial to anticancer properties. These compounds have been found to exhibit significant biological activities due to their structural similarity to naturally occurring nucleotides. As part of this family, 4-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one may contribute to ongoing research in developing therapeutic agents with enhanced efficacy and reduced toxicity (Babbar, Swikriti, & Arora, 2020).
Anticancer Potential
Recent studies highlight the anticancer potential of benzimidazole derivatives, providing insights into the design and synthesis of these compounds as anticancer agents. The structural features of benzimidazoles, including their ability to intercalate DNA, suggest their use in targeting various cancer mechanisms. This area represents a promising avenue for the application of 4-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one analogs in cancer treatment, with ongoing research focused on enhancing selectivity and potency against malignant cells (Akhtar et al., 2019).
Optoelectronic Materials
The exploration of benzimidazole derivatives extends into the field of optoelectronic materials, where their incorporation into π-extended conjugated systems is of great value. Research on quinazoline and pyrimidine derivatives, closely related to benzimidazole frameworks, highlights their potential in fabricating materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors. These findings suggest avenues for applying 4-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one derivatives in developing novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-13-7-9-15(10-8-13)22-12-14(11-18(22)23)19-20-16-5-3-4-6-17(16)21-19/h3-10,14H,2,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSQISICJQVUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



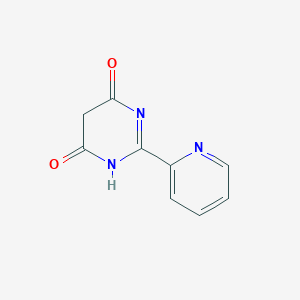
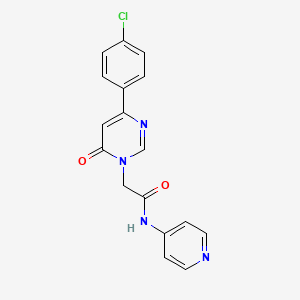
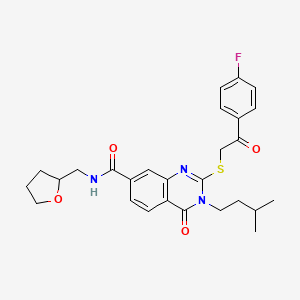

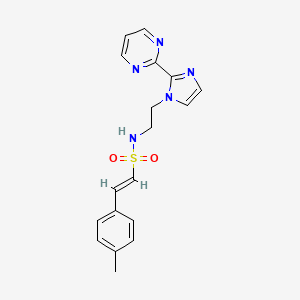

![8-((3-Chlorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2523215.png)
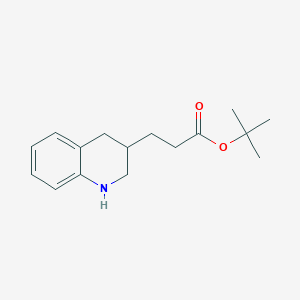

![N-[(2-Bromophenyl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2523219.png)
![1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2523220.png)
![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide](/img/structure/B2523221.png)